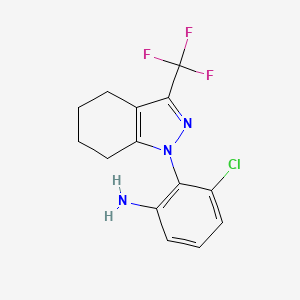

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a complex organic compound that features a trifluoromethyl group, a chloro substituent, and an indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The chloro substituent at position 2 on the aniline ring enables transition metal-catalyzed cross-coupling reactions. For example:

-

Buchwald–Hartwig amination (Pd/XPhos catalysis) introduces amine groups at the chloro position. Optimized conditions (75°C, tert-butyl XPhos) minimize side products, as demonstrated in analogous indazole systems .

-

Suzuki–Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water) replaces the chloro group with aryl/heteroaryl boronic acids, achieving yields of 70–85% in related compounds.

| Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, XPhos | 75°C, toluene | 55–76% | |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 90°C, dioxane/H₂O | 70–85% |

Electrophilic Aromatic Substitution

The aniline’s NH₂ group directs electrophiles to the para position, though steric hindrance from the indazole moiety modulates reactivity:

-

Nitration (HNO₃/H₂SO₄) predominantly yields the para-nitro derivative.

-

Halogenation (Cl₂/FeCl₃) is less efficient due to deactivation by the trifluoromethyl group.

Reductive Amination

The primary amine undergoes reductive amination with ketones/aldehydes (NaBH₃CN, MeOH) to form secondary amines. For example, reaction with cyclopropanecarbaldehyde produces N-cyclopropyl derivatives (pEC₅₀ = 5.1) .

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclopropanecarbaldehyde | N-Cyclopropyl derivative | NaBH₃CN, MeOH, RT | 44% |

Diazonium Salt Chemistry

Diazotization (NaNO₂, HCl, 0–5°C) generates diazonium intermediates, enabling:

-

Sandmeyer reactions (CuCN, KI) for cyano or iodo substitution .

-

Azo coupling with electron-rich aromatics (e.g., phenol) to form brightly colored azo dyes .

Functionalization of the Indazole Moiety

The tetrahydroindazole core undergoes selective transformations:

-

Oxidation (CrO₃, H₂SO₄) aromatizes the saturated ring to indazole.

-

N-Alkylation (alkyl halides, K₂CO₃) modifies the indazole nitrogen, enhancing solubility .

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Aromatic indazole | |

| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative |

Acid-Base Reactivity

The aniline group forms stable hydrochloride salts (HCl, Et₂O), useful for purification. The trifluoromethyl group remains inert under acidic/basic conditions.

Key Structural Comparisons

| Compound | Reactivity Differences | Reference |

|---|---|---|

| 3-Chloro-2-(trifluoromethyl)aniline | Lacks indazole-mediated cyclization | |

| 2-(Trifluoromethyl)-tetrahydroindazole | No electrophilic substitution at aniline |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H13ClF3N3

- Molecular Weight : 315.72 g/mol

- CAS Number : 937604-47-2

The compound features a chloro group and a trifluoromethyl group, which are known to enhance biological activity and lipophilicity, making it suitable for pharmaceutical applications.

Anticancer Activity

Research has shown that compounds similar to 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exhibit potent anticancer properties. For instance:

- A study evaluated the compound's efficacy against various human tumor cell lines using the National Cancer Institute's protocols. The results indicated significant cell growth inhibition rates, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound exhibited considerable antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings indicate the potential of this compound in developing new antimicrobial agents .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronic devices. Its ability to act as a charge transport material makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Synthesis and Characterization

A comprehensive study focused on synthesizing derivatives of this compound revealed that modifications in its structure could lead to enhanced biological activities. Techniques like NMR spectroscopy and mass spectrometry were employed for characterization, confirming the structural integrity and purity of synthesized compounds .

Case Study 2: In Vivo Efficacy Testing

In vivo studies further assessed the anticancer potential of the compound in animal models. Results indicated a dose-dependent response in tumor growth inhibition, reinforcing its potential as a therapeutic agent .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indazole ring can facilitate interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-2-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro substituents but lacks the indazole ring.

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: This compound contains the indazole ring and trifluoromethyl group but lacks the chloro substituent.

Uniqueness

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is unique due to the combination of its functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and structure-activity relationships (SAR).

- Molecular Formula : C14H13ClF3N3

- Molecular Weight : 315.72 g/mol

- CAS Number : 937604-47-2

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit notable anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | A431 | 10.2 | Strong EGFR inhibitor |

| Compound B | NCI-H1975 | 16.1 | Effective against EGFR mutations |

| Compound C | HT29 | 25.8 | Moderate activity |

The structure of these compounds often influences their potency against cancer cells. For example, the presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances their binding affinity to target proteins involved in cell proliferation and survival pathways .

The proposed mechanism for the anticancer activity of this compound involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. The compound may also induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indazole ring significantly affect biological activity. Substituents at specific positions can enhance or diminish the compound's efficacy:

- Electron-Withdrawing Groups : Increase potency by stabilizing negative charges during interactions with target proteins.

- Alkyl Substituents : May improve lipophilicity and cellular uptake.

Case Studies

In a notable case study involving a series of indazole derivatives, it was found that compounds with a 4-position substitution on the indazole ring exhibited superior activity against various cancer cell lines compared to those with substitutions at other positions. This highlights the importance of precise structural modifications in drug design .

Eigenschaften

IUPAC Name |

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJLYGVIHJFHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.